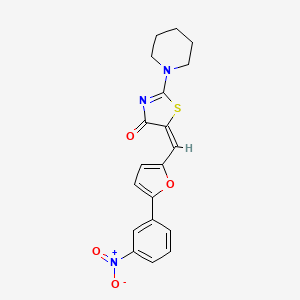

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

Description

The compound (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one belongs to the thiazolone family, characterized by a thiazol-4(5H)-one core substituted with a furan-linked 3-nitrophenyl group and a piperidine moiety.

Properties

IUPAC Name |

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-18-17(27-19(20-18)21-9-2-1-3-10-21)12-15-7-8-16(26-15)13-5-4-6-14(11-13)22(24)25/h4-8,11-12H,1-3,9-10H2/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSXAQPNOODHNO-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The synthesized compound has shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

- In Vitro Cytotoxicity : The compound's cytotoxic effects were assessed using the MTT assay, revealing an IC50 value of approximately 7.26 µM against HepG2 cells and 2.57 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard drugs like Staurosporine .

- Mechanism of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest. The compound's structural features, particularly the thiazole moiety, are believed to contribute significantly to its biological activity by interacting with cellular targets involved in cancer progression .

- VEGFR-2 Inhibition : The compound also demonstrated inhibitory activity against VEGFR-2, a key player in tumor angiogenesis. It exhibited an IC50 of 0.15 µM, suggesting its potential role in inhibiting tumor growth through antiangiogenic pathways .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens.

- Minimum Inhibitory Concentration (MIC) : In vitro evaluations indicated that the compound possesses significant antibacterial activity, with MIC values comparable to established antibiotics .

- Biofilm Formation Inhibition : Further studies revealed that the compound could inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in the pathogenicity of these organisms .

Study 1: Anticancer Properties

A study focused on a series of thiazole derivatives found that modifications in their structure could enhance their anticancer efficacy. The introduction of various substituents on the thiazole ring was shown to influence the IC50 values significantly, with some derivatives outperforming others in terms of cytotoxicity against cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-5... | MCF-7 | 2.57 |

| (E)-5... | HepG2 | 7.26 |

| Staurosporine | MCF-7 | 6.77 |

| Staurosporine | HepG2 | 8.40 |

Study 2: Antimicrobial Evaluation

Another investigation into the antimicrobial properties of thiazole derivatives highlighted their effectiveness against a range of bacterial strains, with some compounds achieving MIC values as low as 0.22 µg/mL against Escherichia coli and Staphylococcus aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan moieties exhibit notable antimicrobial properties. For instance, derivatives similar to (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For example, compounds with similar structural features have been reported to induce apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways and inhibiting cell proliferation. The introduction of the nitrophenyl group enhances the cytotoxicity, making it a promising candidate for further development in cancer therapy .

Neuroprotective Effects

The piperidine ring in this compound suggests potential neuroprotective effects. Studies have indicated that similar compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which may protect against neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, a series of thiazole derivatives were synthesized, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Evaluation

A recent investigation published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thiazole derivatives. The study found that this compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies revealed that the compound activated caspase 3 and 9 pathways, confirming its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s uniqueness lies in its 3-nitrophenyl-furan and piperidin-1-yl substituents. Below is a comparison with key analogs:

Electronic and Steric Effects

- Nitro Group Position: The meta nitro in the target compound vs.

- Piperidine vs. Piperazine : Piperidine (saturated) in the target compound vs. piperazine (unsaturated, basic nitrogen) in modifies solubility and hydrogen-bonding capacity.

- Linker Diversity : The furan linker in the target compound vs. oxadiazole in impacts rigidity and π-π stacking interactions.

Q & A

Basic Research Question

- HPLC : Use a C18 column with mobile phase A (0.1% TFA in H2O) and B (acetonitrile). Gradient: 30% B to 70% B over 20 minutes, detecting at 254 nm (nitro group absorption) .

- Elemental analysis : Acceptable C/H/N deviations ≤0.4% .

- TLC : Hexane/ethyl acetate (3:1) with UV visualization at 366 nm .

How do steric effects from the furan-thiazole junction influence intermolecular interactions in crystal packing?

Advanced Research Question

The methylene bridge creates planar geometry, facilitating π-π stacking. shows intermolecular contacts (e.g., C9–O1⋯C14 = 3.352 Å) stabilize the crystal lattice. Comparative studies with bulkier substituents (e.g., 2-thienyl instead of furyl) reveal reduced melting points and solubility due to disrupted packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.